molecular formula C15H18N6O2S2 B3047089 N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide CAS No. 1351642-24-4

N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide

Cat. No. B3047089
CAS RN: 1351642-24-4
M. Wt: 378.5
InChI Key: HMIZHGMCLHYQLV-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . Compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .


Synthesis Analysis

N4 - (5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have been synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetyl chloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol .


Molecular Structure Analysis

Thiadiazole is a bioisostere of pyrimidine and oxadiazole, which allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .


Chemical Reactions Analysis

Thiadiazole derivatives have shown anticancer activities in various in vitro and in vivo models .


Physical And Chemical Properties Analysis

5-Methyl-1,3,4-thiadiazole-2-thiol, a related compound, is a pharmaceutical intermediate . Its solubility in chloroform is 10 mg/mL, clear to very slightly hazy, colorless .

properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2S2/c1-8-19-20-15(24-8)17-12(22)7-21-5-4-10-11(6-21)25-14(16-10)18-13(23)9-2-3-9/h9H,2-7H2,1H3,(H,16,18,23)(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIZHGMCLHYQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801105467
Record name Thiazolo[5,4-c]pyridine-5(4H)-acetamide, 2-[(cyclopropylcarbonyl)amino]-6,7-dihydro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide

CAS RN

1351642-24-4
Record name Thiazolo[5,4-c]pyridine-5(4H)-acetamide, 2-[(cyclopropylcarbonyl)amino]-6,7-dihydro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351642-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[5,4-c]pyridine-5(4H)-acetamide, 2-[(cyclopropylcarbonyl)amino]-6,7-dihydro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide

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